molecular formula C20H24N2O5S B2437740 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 955232-19-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2437740
CAS RN: 955232-19-6
M. Wt: 404.48
InChI Key: DHXBXVXVAWUPOD-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Enzyme Inhibitory Activities : One study focused on synthesizing various compounds, including derivatives of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide. These compounds were evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase. The study aimed to understand the binding modes and structure-activity relationships of these compounds (Virk et al., 2018).

  • Antitumor Activity : Another research explored the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, including derivatives of the compound . These were tested for cytostatic activity against various tumor cells, indicating potential applications in cancer research (Ambros, Angerer & Wiegrebe, 1988).

  • Inhibitors for Prostate Cancer Cells : A study reported the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent inhibitors of histone deacetylase, showing cytotoxicity to prostate cancer cells. One of the derivatives demonstrated significant anti-proliferative activity, suggesting its potential as a lead compound for prostate cancer inhibitors (Liu et al., 2015).

  • Broad-Spectrum Antibacterial Agent Synthesis : Research has also been conducted on the synthesis of new quinolone derivatives, indicating potential applications in developing broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

  • Structural Studies of Salt and Inclusion Compounds : The structural aspects of amide-containing isoquinoline derivatives have been examined, revealing insights into the formation of gels and crystalline salts. These studies contribute to understanding the fluorescence properties and potential applications in material science (Karmakar, Sarma & Baruah, 2007).

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-4-5-17(12-16(15)13-22)21-20(23)14-27-19-8-6-18(26-2)7-9-19/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXBXVXVAWUPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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